molecular formula C30H42Cl2N4+2 B12825769 Dequalinum Chloride

Dequalinum Chloride

Cat. No.: B12825769
M. Wt: 529.6 g/mol
InChI Key: LTNZEXKYNRNOGT-UHFFFAOYSA-P
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Description

Dequalinium chloride is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt. It is widely recognized for its antiseptic and disinfectant properties. This compound is used in various over-the-counter products to treat oral infections and inflammation, as well as in vaginal tablets to treat bacterial vaginosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dequalinium chloride involves several steps. One common method includes the reaction of 4-amidoquinaldine with decane-1,10-pair-(4-nitrobenzene-sulfonic acid) ester in the presence of glycerol formal. The reaction is carried out at 60-70°C for about 9 hours. The product is then cooled, filtered, and dried to obtain dequalinium chloride .

Industrial Production Methods

Industrial production methods for dequalinium chloride typically involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the addition of specific reagents and catalysts to facilitate the reaction, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Dequalinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of dequalinium chloride, while substitution reactions can yield various substituted quaternary ammonium compounds .

Scientific Research Applications

Dequalinium chloride has a wide range of scientific research applications:

Mechanism of Action

Dequalinium chloride exerts its effects primarily by increasing bacterial cell permeability, leading to the loss of enzyme activity and cell death. It interacts with the bacterial cytoplasmic membrane, causing protein denaturation and alteration of ribosomal protein synthesis. Additionally, it targets mitochondria to deplete DNA and block energy production in cells .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.

    Chlorhexidine: A widely used antiseptic in healthcare settings

Uniqueness

Dequalinium chloride is unique due to its dual quaternary ammonium structure, which enhances its ability to interact with cellular membranes and exert broad-spectrum antimicrobial effects. Its bolaamphiphile nature allows it to form stable complexes with various molecules, making it versatile for different applications .

Properties

Molecular Formula

C30H42Cl2N4+2

Molecular Weight

529.6 g/mol

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dihydrochloride

InChI

InChI=1S/C30H38N4.2ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H/p+2

InChI Key

LTNZEXKYNRNOGT-UHFFFAOYSA-P

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.Cl.Cl

Origin of Product

United States

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